Butyl 2,2,3,3,4,4,5-heptafluorohexanoate
Description
Butyl 2,2,3,3,4,4,5-heptafluorohexanoate is a fluorinated ester characterized by a hexanoic acid backbone substituted with seven fluorine atoms at positions 2, 3, 4, and 5, esterified with a butyl group. The compound’s structure combines the hydrophobicity and chemical stability imparted by fluorine atoms with the solvent compatibility of the butyl ester moiety. Such fluorinated esters are typically used in high-performance coatings, surfactants, and specialty polymers due to their resistance to thermal degradation and solvents .
Properties
CAS No. |
66152-49-6 |
|---|---|
Molecular Formula |
C10H13F7O2 |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
butyl 2,2,3,3,4,4,5-heptafluorohexanoate |
InChI |
InChI=1S/C10H13F7O2/c1-3-4-5-19-7(18)9(14,15)10(16,17)8(12,13)6(2)11/h6H,3-5H2,1-2H3 |
InChI Key |
FAZVIUIYPRIRFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(C(C(C)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,3,3,4,4,5-heptafluorohexanoate typically involves the esterification of heptafluorohexanoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,3,3,4,4,5-heptafluorohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of heptafluorohexanoic acid and butanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Heptafluorohexanoic acid and butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2,2,3,3,4,4,5-heptafluorohexanoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability
Mechanism of Action
The mechanism of action of Butyl 2,2,3,3,4,4,5-heptafluorohexanoate is primarily based on its ability to interact with various molecular targets through its fluorinated ester group. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of Butyl 2,2,3,3,4,4,5-heptafluorohexanoate can be contextualized by comparing it to structurally related fluorinated esters and acids. Key parameters include fluorine substitution patterns, molecular weight, and functional group effects.
Table 1: Structural and Functional Comparison of Fluorinated Compounds
*Estimated based on molecular formula.
Key Findings:
Fluorine Substitution Patterns: The target compound’s fluorine atoms are distributed across positions 2–5, while 4,4,5,5,6,6,6-heptafluorohexanoic acid has fluorines concentrated at the terminal carbons. This difference influences polarity and reactivity; terminal fluorination may enhance steric hindrance in reactions.
Alkyl Chain Effects: Butyl esters (C₄H₉) exhibit higher volatility and lower viscosity compared to long-chain analogs like hexadecyl heptafluorobutanoate . This makes the target compound more suitable for applications requiring rapid solvent evaporation (e.g., spray coatings).
Thermal and Chemical Stability: Fluorinated esters generally show superior thermal stability over non-fluorinated analogs. For example, ethylene glycol bis(heptafluorobutyrate) (a related compound) has a high decomposition temperature (>250°C) due to strong C-F bonds.
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